Cathepsin G Inhibitor I

Structure-based drug design Serine protease inhibition Medicinal chemistry optimization

Choose Cathepsin G Inhibitor I (CAS 429676-93-7) for its unparalleled potency (IC50 53 nM) and exceptional selectivity over other neutrophil serine proteases (IC50 >100 µM). This β-ketophosphonic acid is rigorously validated for key research applications including NETosis inhibition and TRAIL-mediated apoptosis. Avoid experimental risks from less potent or non-specific alternatives.

Molecular Formula C36H33N2O6P
Molecular Weight 620.6 g/mol
CAS No. 429676-93-7
Cat. No. B147557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin G Inhibitor I
CAS429676-93-7
SynonymsP-[2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic Acid;  [2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic Acid
Molecular FormulaC36H33N2O6P
Molecular Weight620.6 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O
InChIInChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44)
InChIKeyGNOZQRKYZJSIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Cathepsin G Inhibitor I (CAS 429676-93-7): A Beta-Ketophosphonic Acid Non-Peptide Inhibitor of Neutrophil Serine Protease


Cathepsin G Inhibitor I (CAS 429676-93-7) is a synthetic, non-peptide small-molecule inhibitor of the neutrophil serine protease cathepsin G (CatG, CTSG) [1]. It belongs to the beta-ketophosphonic acid structural class and functions as a reversible, competitive inhibitor that binds to the active site of cathepsin G . The compound has a molecular weight of 620.6 g/mol and a molecular formula of C36H33N2O6P [1]. Cathepsin G is a chymotrypsin-like serine protease stored in the azurophilic granules of neutrophils and released upon degranulation during inflammatory responses and host defense [1]. This inhibitor serves as a chemical probe for dissecting CatG-specific contributions in complex biological systems where multiple neutrophil serine proteases (NSPs)—including neutrophil elastase and proteinase 3—operate simultaneously [1].

Why Cathepsin G Inhibitor I (CAS 429676-93-7) Cannot Be Substituted with Generic Serine Protease Inhibitors


Generic serine protease inhibitors (e.g., PMSF, AEBSF, aprotinin) and broad-spectrum chymotrypsin-like protease inhibitors lack the molecular selectivity required to isolate cathepsin G activity from the other two major neutrophil serine proteases (NSPs)—neutrophil elastase and proteinase 3—which share overlapping substrate specificities and are co-released during neutrophil degranulation [1]. NSPs play distinct and sometimes opposing roles in inflammation, NETosis, antigen processing, and tissue remodeling; therefore, pan-inhibition produces confounding phenotypes that cannot be attributed specifically to CatG [1]. Cathepsin G Inhibitor I (IC50 = 53 nM for CatG) achieves >1,800-fold selectivity over neutrophil elastase and proteinase 3 (both IC50 >100 μM), enabling CatG-specific pharmacological dissection . Even within the same beta-ketophosphonic acid chemical series, structural modifications produce dramatic potency differences: the parent lead compound (compound 1) exhibits an IC50 of 4.1 μM, representing an 80-fold lower potency than the optimized Cathepsin G Inhibitor I [1]. Substituting with an unoptimized analog or a generic protease inhibitor will not reproduce the potency and selectivity profile required for CatG-specific functional studies.

Cathepsin G Inhibitor I (CAS 429676-93-7): Quantitative Differentiation Evidence Against Comparators and Alternatives


Cathepsin G Inhibitor I: 80-Fold Potency Improvement Over the Beta-Ketophosphonic Acid Lead Compound

Cathepsin G Inhibitor I (analogue 7) demonstrates an 80-fold improvement in inhibitory potency relative to the parent beta-ketophosphonic acid lead compound (compound 1) from which it was derived [1]. The lead compound was identified through high-throughput screening and exhibited moderate CatG inhibition with an IC50 of 4.1 μM [1]. Through structure-based drug design guided by X-ray crystallography of the compound 1-CatG cocrystal (3.5 Å resolution), substituents were attached to the 3-position of the 2-naphthyl ring to extend into the hydrophobic S3 pocket of CatG, yielding analogue 7 (Cathepsin G Inhibitor I) with an IC50 of 53 nM [1].

Structure-based drug design Serine protease inhibition Medicinal chemistry optimization

Cathepsin G Inhibitor I: >1,800-Fold Selectivity Over Human Neutrophil Elastase and Proteinase 3

Cathepsin G Inhibitor I demonstrates marked selectivity for cathepsin G over the two other major neutrophil serine proteases (NSPs), human leukocyte elastase (HLE, neutrophil elastase) and proteinase 3 (PR3), both of which show IC50 values >100 μM [1]. In contrast, Cathepsin G Inhibitor I inhibits CatG with an IC50 of 53 nM (0.053 μM) [1]. This corresponds to a selectivity window exceeding 1,800-fold (100 μM ÷ 0.053 μM ≈ 1,887) [1].

Neutrophil serine proteases Enzymatic selectivity Inflammation research

Cathepsin G Inhibitor I: >1,800-Fold Selectivity Over Coagulation Cascade Serine Proteases

Cathepsin G Inhibitor I exhibits minimal cross-reactivity with coagulation factors, showing IC50 values >100 μM for thrombin, factor Xa, factor IXa, and plasmin [1]. In contrast to broad-spectrum serine protease inhibitors such as PMSF or AEBSF, which inhibit multiple coagulation proteases, Cathepsin G Inhibitor I achieves >1,800-fold selectivity for CatG (IC50 = 53 nM) over these coagulation factors .

Coagulation cascade Thrombosis research Serine protease selectivity

Cathepsin G Inhibitor I: 28-Fold Selectivity Over Chymotrypsin, the Closest Related Serine Protease

Cathepsin G Inhibitor I shows weak inhibitory activity against chymotrypsin with a Ki of 1.5 ± 0.2 μM, compared to a Ki of 63 ± 14 nM for cathepsin G [1]. This corresponds to approximately 24-28-fold selectivity (1,500 nM ÷ 63 nM ≈ 23.8; 1,500 nM ÷ 53 nM ≈ 28.3) for CatG over chymotrypsin, the most closely related serine protease in terms of substrate specificity .

Chymotrypsin-like proteases Enzymatic selectivity Protease inhibitor profiling

Cathepsin G Inhibitor I: In Vivo Functional Activity in Murine Hemostasis Model Demonstrates Target Engagement

In a murine in vivo study, intravenous administration of Cathepsin G Inhibitor I (CatGI) at a final concentration of 500 nM significantly prolonged tail bleeding time compared to vehicle control (N=12 per group, P<0.0001) [1]. This effect phenocopies the prolonged bleeding time observed in cathepsin G-deficient (CatG−/−) mice (N=12 per group, P<0.01 vs. wildtype) [1]. Additionally, a dose-response relationship was established between tail bleeding time and CatGI concentration (N=6 per group, P<0.001 ANOVA; P<0.001 for CatGI vs. 0 nM control) [1]. The proportion of neutrophils with adherent platelets (CD41 positivity) was significantly reduced in CatGI-treated mice compared to controls (N=5 per group, P<0.001) [1].

Thrombosis research In vivo pharmacology Neutrophil-platelet interactions

Cathepsin G Inhibitor I: Functional Activity in Neutrophil Extracellular Trap (NET) Formation and Cancer Cell Invasion

In a study investigating the role of neutrophil extracellular traps (NETs) in cancer metastasis, Cathepsin G Inhibitor I (2 μM) reduced the formation of NETs induced by metastatic breast cancer cells [1]. Furthermore, Cathepsin G Inhibitor I (2 μM) inhibited neutrophil-stimulated cancer cell invasion [1]. This functional activity directly links CatG enzymatic activity to NETosis-driven tumor progression mechanisms.

Neutrophil extracellular traps Cancer metastasis Tumor microenvironment

Validated Research Application Scenarios for Cathepsin G Inhibitor I (CAS 429676-93-7)


Dissecting Neutrophil Serine Protease-Specific Contributions in Inflammatory Models

Investigators studying neutrophil-driven inflammation require tools to distinguish CatG activity from neutrophil elastase (HLE) and proteinase 3 (PR3). Cathepsin G Inhibitor I (IC50 = 53 nM for CatG; >1,800-fold selectivity over HLE and PR3 with IC50 >100 μM for both) enables CatG-specific pharmacological inhibition without confounding off-target effects on the other two major NSPs [1]. Use at 2-10 μM in cellular assays effectively inhibits CatG-dependent processes including IL-36 activation in neutrophil degranulates [1] and reduces CD4+ T cell-induced IFN-γ and IL-17 secretion [1].

Investigating the Cathepsin G-NETosis Axis in Cancer Metastasis

Researchers examining the role of neutrophil extracellular traps (NETs) in promoting cancer cell invasion and metastasis require a selective CatG inhibitor to probe the protease's specific contribution to NET formation. Cathepsin G Inhibitor I (2 μM) has been validated to reduce NET formation induced by metastatic breast cancer cells and to inhibit neutrophil-stimulated cancer cell invasion [2]. This tool enables dissection of the CatG-NETosis pathway distinct from neutrophil elastase- or MPO-dependent mechanisms.

In Vivo Studies of Cathepsin G-Dependent Hemostasis and Thrombosis

Investigators studying the role of CatG in platelet activation, thrombus formation, and hemostasis require a tool validated in vivo. Cathepsin G Inhibitor I (500 nM i.v.) phenocopies the prolonged bleeding time observed in CatG−/− genetic knockout mice and significantly reduces neutrophil-platelet adhesion (CD41 positivity) in murine models [3]. The >1,800-fold selectivity over thrombin, factor Xa, factor IXa, and plasmin (all IC50 >100 μM) [1] ensures that observed hemostatic effects are attributable to CatG inhibition rather than direct anticoagulant activity.

Antigen Processing and T Cell Response Modulation Studies

Immunologists investigating the role of CatG in antigen processing and presentation can employ Cathepsin G Inhibitor I at 10 μM to reduce CD4+ T cell-induced cytokine secretion and antigen presentation in B cells incubated with tetanus toxin C-fragments [1]. The compound's reversible, competitive mechanism (Ki = 63 nM) and selectivity over other proteases involved in antigen processing enable CatG-specific interrogation of this pathway.

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